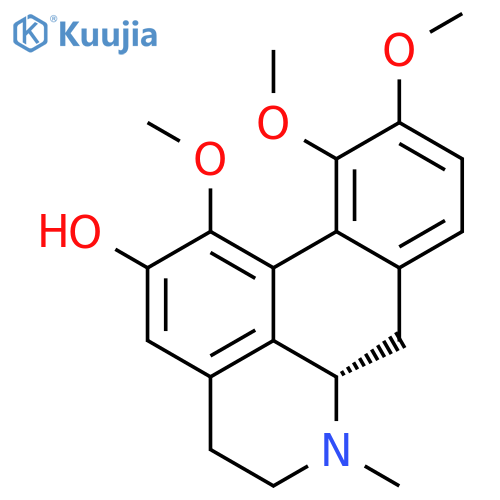Cas no 25368-01-8 (Litseglutine B)

Litseglutine B structure
商品名:Litseglutine B
Litseglutine B 化学的及び物理的性質
名前と識別子
-
- 4H-Dibenzo[de,g]quinolin-2-ol,5,6,6a,7-tetrahydro-1,10,11-trimethoxy-6-methyl-, (6aS)-
- Litseglutine B
- (6aS)-1,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[ de,g]quinolin-2-ol
- 4H-Dibenzo[de,g]quinolin-2-ol,5,6,6a,7-tetrahydro-1,10,11-trimethoxy-6-methyl-, (S)-
- Aporphin-2-ol,1,10,11-trimethoxy- (8CI)
- N-Methyl-O10-methylhernovine
- 2-Hydroxy-1
- [ "2-Hydroxy-1", "10", "11-trimethoxyaporphine" ]
- W1150
- CHEMBL114186
- (6aS)-5,6,6a,7-Tetrahydro-1,10,11-trimethoxy-6-methyl-4H-dibenzo[de,g]quinolin-2-ol; N-Methyl-O10-methylhernovine
- (6aS)-1,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
- 25368-01-8
- AKOS032961659
- FS-9660
-
- インチ: 1S/C20H23NO4/c1-21-8-7-12-10-14(22)19(24-3)18-16(12)13(21)9-11-5-6-15(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m0/s1
- InChIKey: MMPSCNRRQGVBGG-ZDUSSCGKSA-N
- ほほえんだ: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N(C([H])([H])[H])[C@@]3([H])C([H])([H])C4C([H])=C([H])C(=C(C=4C1=C32)OC([H])([H])[H])OC([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 341.16300
- どういたいしつりょう: 341.16270821g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 475
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 51.2
じっけんとくせい
- 色と性状: Powder
- PSA: 51.16000
- LogP: 3.10800
Litseglutine B 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L93470-5mg |
(6aS)-1,10,11-Trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[ de,g]quinolin-2-ol |
25368-01-8 | 5mg |
¥5280.0 | 2021-09-08 | ||
| A2B Chem LLC | AF65885-2mg |
Litseglutine B |
25368-01-8 | >95% | 2mg |
$1424.00 | 2023-12-31 | |
| A2B Chem LLC | AF65885-5mg |
Litseglutine B |
25368-01-8 | 97.0% | 5mg |
$660.00 | 2024-04-20 | |
| TargetMol Chemicals | TN4444-25mg |
Litseglutine B |
25368-01-8 | 25mg |
¥ 3628 | 2024-07-20 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4444-25 mg |
Litseglutine B |
25368-01-8 | 25mg |
¥3628.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4444-25 mg |
Litseglutine B |
25368-01-8 | 98% | 25mg |
¥ 3,628 | 2023-07-11 |
Litseglutine B 関連文献
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
Chang Guo,Bin Sun,Yuning Li Polym. Chem., 2014,5, 5247-5254
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
推奨される供給者
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
